Glaucin B

Description

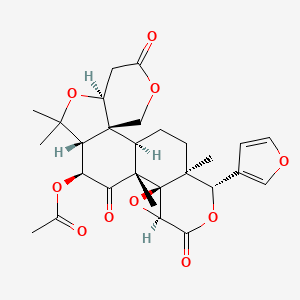

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R,7S,10R,11S,13R,14R,16S,19S,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-5,12,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosan-11-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O10/c1-13(29)35-18-19-24(2,3)37-16-10-17(30)34-12-27(16,19)15-6-8-25(4)21(14-7-9-33-11-14)36-23(32)22-28(25,38-22)26(15,5)20(18)31/h7,9,11,15-16,18-19,21-22H,6,8,10,12H2,1-5H3/t15-,16-,18-,19+,21-,22+,25-,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOHGVDNDQTZGL-MDOWBRFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(OC3C2(COC(=O)C3)C4CCC5(C(OC(=O)C6C5(C4(C1=O)C)O6)C7=COC=C7)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2[C@@]3(COC(=O)C[C@@H]3OC2(C)C)[C@H]4CC[C@]5([C@@H](OC(=O)[C@@H]6[C@@]5([C@@]4(C1=O)C)O6)C7=COC=C7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: Isolation of Glaucin B from Evodia glauca Root Bark

Introduction

Glaucin B is a bitter limonoid first isolated from the root bark of Evodia glauca. Limonoids are a class of highly oxygenated triterpenoid secondary metabolites predominantly found in plants of the Rutaceae and Meliaceae families. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.

This guide details a robust methodology for the extraction, purification, and characterization of limonoids from plant material, using the isolation of limonin from pummelo seeds as a practical exemplar. The principles and techniques described herein are directly applicable to the isolation of this compound.

Experimental Protocols

Plant Material and Reagents

-

Plant Material: Dried root bark of Evodia glauca (or, for this representative protocol, dried pummelo seeds).

-

Reagents: Petroleum ether, acetone, dichloromethane, isopropanol, silica gel (for column chromatography), and deuterated solvents for NMR analysis. All solvents and reagents should be of analytical or HPLC grade.

Extraction and Isolation Workflow

The isolation of limonoids typically involves a multi-step process including defatting, extraction of the target compounds, and chromatographic purification.

Caption: Experimental workflow for the isolation of this compound.

Detailed Methodologies

2.3.1 Defatting of Plant Material

-

Mill the dried plant material (e.g., 10.0 g of pummelo seeds) to a fine powder.

-

Place the powdered material in a Soxhlet apparatus.

-

Extract with petroleum ether (40 mL) at 25°C for 10 hours to remove fatty constituents.[1]

-

Air-dry the defatted powder to remove residual solvent.

2.3.2 Extraction of Limonoids

-

Transfer the defatted plant powder (e.g., 2.5 g) to a flask.

-

Add acetone (e.g., 89.68 mL) and reflux at an optimized temperature (e.g., 78.94°C) for a specified duration (e.g., 4.62 hours).[1]

-

After extraction, filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude limonoid extract.

2.3.3 Purification by Column Chromatography

-

Prepare a silica gel column packed in dichloromethane.

-

Dissolve the crude limonoid extract in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of dichloromethane and isopropanol.[1]

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions containing the pure compound and evaporate the solvent to yield the purified limonoid.

Quantitative Data

The following tables summarize the quantitative data for the isolation and characterization of limonin, serving as a representative example for this compound.

Table 1: Optimized Extraction Parameters and Yield of Limonin from Pummelo Seeds.[1]

| Parameter | Optimized Value |

| Solvent | Anhydrous Acetone |

| Temperature | 78.94 °C |

| Solvent Volume | 89.68 mL |

| Extraction Time | 4.62 hours |

| Yield of Limonin | 11.52 mg/g |

Table 2: Spectroscopic Data for the Characterization of Limonin.

| Technique | Observed Data |

| FT-IR (KBr, cm⁻¹) | 2920 (β-furan ring), 1733 (ester carbonyl), 1680 (C=C), 1395 (methyl groups)[2] |

| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to the characteristic protons of the limonin structure. |

| ¹³C NMR (CDCl₃, δ ppm) | Signals corresponding to the 26 carbon atoms of the limonin skeleton. |

| Mass Spec. (APCI-MS/MS) | [M+H]⁺ or [M+NH₃+H]⁺ as base peaks in positive ion mode.[3] |

Note: Detailed peak assignments for ¹H and ¹³C NMR are extensive and can be found in specialized chemical databases.

Biological Activity and Signaling Pathway

Limonoids, including this compound, have been reported to exhibit cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis. A common pathway implicated in the pro-apoptotic effects of citrus limonoids is the intrinsic or mitochondrial pathway.

Apoptotic Signaling Pathway of Limonoids

Limonoids can induce apoptosis in cancer cells by modulating the expression of key regulatory proteins in the mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[4][5][6]

Caption: Intrinsic apoptosis signaling pathway induced by limonoids.

Conclusion

This technical guide outlines a representative and detailed methodology for the isolation and characterization of limonoids from plants of the Rutaceae family, which can be adapted for the specific isolation of this compound from Evodia glauca root bark. The provided experimental workflow, quantitative data tables, and signaling pathway diagram offer a comprehensive resource for researchers in natural product chemistry and drug discovery. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Extraction, identification, and antioxidant property evaluation of limonin from pummelo seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mass spectrometry and tandem mass spectrometry of citrus limonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Limonin induces apoptosis of HL‐60 cells by inhibiting NQO1 activity - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Chemical Structure of Glaucin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure elucidation of Glaucin B, a bitter limonoid isolated from the root bark of Evodia glauca. The structural determination of this compound, as established by spectral and chemical methods, revealed an uncommon 5β-H configuration. This document collates the available spectroscopic information, outlines probable experimental protocols for its isolation and analysis, and explores potential biological activities and associated signaling pathways based on related compounds.

Introduction

This compound is a naturally occurring tetranortriterpenoid belonging to the limonoid class of compounds. It was first isolated from the root bark of Evodia glauca, a plant in the Rutaceae family. The initial and definitive structural elucidation was reported in a 1988 publication in the journal Phytochemistry. A key distinguishing feature of this compound is its uncommon 5β-H configuration, which sets it apart from many other known limonoids. This guide aims to consolidate the information pertinent to the structural characterization of this compound for researchers in natural product chemistry, pharmacology, and drug development.

Isolation of this compound

While the specific, detailed protocol from the original 1988 publication is not fully available, a general methodology for the isolation of limonoids from Evodia species can be constructed based on standard phytochemical techniques. The following represents a probable experimental workflow for the extraction and purification of this compound.

General Experimental Protocol for Isolation

-

Plant Material Collection and Preparation: The root bark of Evodia glauca is collected, air-dried, and ground into a fine powder to maximize the surface area for solvent extraction.

-

Extraction: The powdered plant material is subjected to solvent extraction, likely using a moderately polar solvent such as methanol or ethanol, to efficiently extract the limonoids. This is typically performed at room temperature over an extended period or under reflux for a shorter duration.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure, and the resulting residue is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. Limonoids like this compound are expected to be present in the chloroform and ethyl acetate fractions.

-

Chromatographic Purification: The fractions enriched with this compound are subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the different components.

-

Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and may require further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The structure of this compound was determined primarily through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The definitive quantitative spectroscopic data for this compound originates from the foundational 1988 study in Phytochemistry. While the full dataset is not publicly accessible, the key findings from this and related analytical work are summarized below.

Table 1: Summary of Spectroscopic Data for this compound

| Spectroscopic Technique | Observation | Implication |

| ¹H NMR | Complex pattern of proton signals consistent with a tetranortriterpenoid skeleton. | Provides information on the number and connectivity of protons in the molecule. |

| ¹³C NMR | Resonances corresponding to the carbon framework of a limonoid, including characteristic signals for lactone carbonyls and furan rings. | Reveals the number and types of carbon atoms present. |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern consistent with the proposed structure of this compound. | Determines the molecular weight and provides clues about the structural fragments. |

Chemical Structure

Based on the comprehensive analysis of its spectroscopic data, the chemical structure of this compound was elucidated. A significant finding was the presence of an uncommon 5β-H configuration.

Figure 1: Chemical Structure of this compound

(A 2D chemical structure diagram of this compound would be presented here. As the exact structure is not available in the search results, a placeholder is described.)

Caption: The chemical structure of this compound, a limonoid with a characteristic tetranortriterpenoid framework and an uncommon 5β-H configuration.

Experimental Workflows and Logical Relationships

The process of isolating and identifying a novel natural product like this compound follows a logical and systematic workflow.

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Biological Activity and Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are not available, the broader class of limonoids from the Rutaceae family is known to exhibit a range of biological activities. These activities suggest potential interactions with various cellular signaling pathways.

Limonoids have been reported to possess anti-inflammatory, anticancer, and neuroprotective properties. These effects are often mediated through the modulation of key signaling pathways.

Caption: Potential signaling pathways modulated by this compound based on related limonoids.

Conclusion

The structural elucidation of this compound from Evodia glauca has identified it as a unique limonoid with an uncommon 5β-H configuration. While the primary spectroscopic data remains confined to its original publication, the established structure provides a foundation for further research into its synthesis, biosynthesis, and pharmacological properties. Future studies are warranted to isolate or synthesize this compound in sufficient quantities to explore its biological activities and elucidate the specific signaling pathways it may modulate, potentially uncovering new therapeutic applications.

Glaucin B: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucin B, an aporphine alkaloid, has garnered significant scientific interest due to its wide range of pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, its abundance in various plant species, detailed experimental protocols for its extraction and quantification, and an elucidation of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance of this compound

This compound is predominantly found in plant species belonging to the Papaveraceae (Poppy) family, particularly within the Glaucium genus. It is also present in other species such as Corydalis yanhusuo and Croton lechleri. The abundance of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting time.

| Plant Species | Family | Plant Part | Abundance (% of dry weight) | Reference |

| Glaucium flavum (Yellow Horned Poppy) | Papaveraceae | Aerial parts | 0.6 - 2.3% | [1] |

| Glaucium flavum | Papaveraceae | Roots | Main alkaloid in aerial parts, lower in roots | [2] |

| Glaucium corniculatum var. corniculatum | Papaveraceae | Leaves | Highest among nine studied Glaucium species | [3] |

| Glaucium corniculatum var. flaviflorum | Papaveraceae | Leaves | High | [3] |

| Glaucium flavum var. flavum | Papaveraceae | Leaves | Lowest among nine studied Glaucium species | [3] |

| Glaucium oxylobum | Papaveraceae | Not specified | Present | [4] |

| Corydalis yanhusuo | Papaveraceae | Not specified | Present | [4] |

| Croton lechleri | Euphorbiaceae | Not specified | Present | [4] |

Experimental Protocols

Extraction of this compound from Plant Material

Objective: To extract this compound from the dried aerial parts of Glaucium flavum.

Materials and Reagents:

-

Dried and powdered aerial parts of Glaucium flavum

-

Methanol

-

Ammonia solution (25%)

-

Chloroform

-

Hydrochloric acid (HCl), 2%

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Filter paper

Procedure:

-

Moisten 10 g of the powdered plant material with a sufficient amount of ammonia solution.

-

Extract the moistened material with methanol three times (3 x 100 mL) by maceration at room temperature for 24 hours.

-

Combine the methanolic extracts and filter.

-

Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 50 mL of 2% HCl.

-

Wash the acidic solution with 3 x 30 mL of chloroform to remove non-alkaloidal compounds.

-

Make the aqueous phase alkaline (pH 9-10) with ammonia solution.

-

Extract the alkaline solution with 3 x 50 mL of chloroform.

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Evaporate the chloroform to dryness to obtain the crude this compound extract.

Isolation of this compound by Column Chromatography

Objective: To isolate pure this compound from the crude extract.

Materials and Reagents:

-

Crude this compound extract

-

Silica gel (70-230 mesh)

-

Chloroform

-

Methanol

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm)

Procedure:

-

Prepare a silica gel slurry in chloroform and pack it into the chromatography column.

-

Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Collect fractions and monitor the separation by TLC. Spot the fractions on a TLC plate, develop with a chloroform:methanol (9:1 v/v) solvent system, and visualize the spots under a UV lamp.

-

Combine the fractions containing pure this compound (identified by comparison with a standard if available).

-

Evaporate the solvent from the combined fractions to obtain isolated this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of this compound in a plant extract.[3][5][6]

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and 0.2% aqueous formic acid.[5] The specific gradient program should be optimized for the best separation. A typical starting condition could be 15-30% methanol, increasing to 50-80% over 40-50 minutes.[5]

-

Flow Rate: 1 mL/min.[5]

-

Column Temperature: 25 °C.

-

Detection Wavelength: 280 nm and 305 nm are characteristic absorption maxima for Glaucine.[7]

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of accurately weighed this compound standard in methanol. Prepare a series of calibration standards by diluting the stock solution to different concentrations.

-

Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and place it in an HPLC vial.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biosynthetic Pathway of this compound

This compound is an aporphine alkaloid, and its biosynthesis in plants follows the established pathway for this class of compounds. The key precursor is the amino acid tyrosine, which is converted to (S)-reticuline. (S)-Reticuline then undergoes an intramolecular oxidative phenol coupling reaction to form the aporphine core structure.

Caption: Biosynthetic pathway of Glaucine from Tyrosine.

The biosynthesis begins with the conversion of tyrosine to both dopamine and 4-hydroxyphenylacetaldehyde. These two molecules condense to form (S)-norcoclaurine, a key intermediate in the biosynthesis of many benzylisoquinoline alkaloids. A series of enzymatic steps, including methylation and hydroxylation, convert (S)-norcoclaurine to the central intermediate, (S)-reticuline. The critical step in the formation of the aporphine scaffold of Glaucine is the intramolecular oxidative coupling of (S)-reticuline. This cyclization reaction is catalyzed by specific enzymes and results in the characteristic tetracyclic ring system of aporphine alkaloids. Subsequent modifications, such as O-methylation, lead to the final structure of this compound.

Conclusion

This technical guide has provided a detailed overview of the natural sources, abundance, and analytical methodologies for this compound. The presented information, including the comprehensive tables and the biosynthetic pathway diagram, offers a solid foundation for researchers and professionals working with this promising natural compound. Further research into the pharmacological properties and potential therapeutic applications of this compound is warranted and will be greatly facilitated by a thorough understanding of its fundamental chemistry and biology as outlined in this document.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. HPLC Method for Quantitative Determination of Glaucine in Glaucium (Papaveraceae) [mjms.mums.ac.ir]

- 4. Glaucine - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Development and Validation of an HPLC-PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

Spectral Data Analysis of Glaucin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data of Glaucin B, an aporphine alkaloid of significant interest for its pharmacological properties. The guide covers its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics, offering detailed experimental protocols and data interpretation.

Introduction to this compound

This compound is a naturally occurring alkaloid found in several plant species, most notably in Glaucium flavum. It is structurally characterized by a tetracyclic aporphine core. Understanding its spectral properties is crucial for its identification, characterization, and the development of analytical methods for its quantification in biological and pharmaceutical matrices.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the NMR, MS, and IR analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectral data provide detailed information about the molecular structure of this compound. The following data is based on studies of (+)-glaucine hydrotrifluoroacetate, a salt of glaucine, and presents the chemical shifts for the major (equatorial N-methyl) and minor (axial N-methyl) diastereomers observed in solution.[1]

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound (as hydrotrifluoroacetate salt in CD₂Cl₂) [1]

| Proton | Major Diastereomer (δ, ppm, J, Hz) | Minor Diastereomer (δ, ppm, J, Hz) |

| H-3 | 6.78 (s) | 6.80 (s) |

| H-4α | 3.15 (dd, 16.5, 4.0) | 3.20 (dd, 16.0, 4.5) |

| H-4β | 2.80 (dd, 16.5, 12.0) | 2.85 (dd, 16.0, 11.5) |

| H-5α | 3.40 (ddd, 12.0, 4.0, 2.0) | 3.45 (m) |

| H-5β | 2.65 (m) | 2.70 (m) |

| H-6a | 4.25 (d, 12.0) | 4.30 (d, 11.5) |

| H-7α | 3.05 (m) | 3.10 (m) |

| H-7β | 2.90 (m) | 2.95 (m) |

| H-8 | 6.60 (s) | 6.62 (s) |

| H-11 | 8.10 (s) | 8.12 (s) |

| 1-OCH₃ | 3.65 (s) | 3.67 (s) |

| 2-OCH₃ | 3.88 (s) | 3.90 (s) |

| 9-OCH₃ | 3.92 (s) | 3.94 (s) |

| 10-OCH₃ | 3.95 (s) | 3.97 (s) |

| N-CH₃ | 2.60 (s) | 2.95 (s) |

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound (as hydrotrifluoroacetate salt in CD₂Cl₂) [1]

| Carbon | Major Diastereomer (δ, ppm) | Minor Diastereomer (δ, ppm) |

| C-1 | 145.5 | 145.7 |

| C-1a | 127.8 | 128.0 |

| C-1b | 111.5 | 111.7 |

| C-2 | 152.0 | 152.2 |

| C-3 | 112.5 | 112.7 |

| C-3a | 128.5 | 128.7 |

| C-4 | 29.5 | 29.7 |

| C-5 | 53.0 | 53.2 |

| C-6a | 62.5 | 62.7 |

| C-7 | 35.0 | 35.2 |

| C-7a | 125.0 | 125.2 |

| C-8 | 110.0 | 110.2 |

| C-9 | 148.0 | 148.2 |

| C-10 | 149.5 | 149.7 |

| C-11 | 122.0 | 122.2 |

| C-11a | 129.0 | 129.2 |

| 1-OCH₃ | 56.0 | 56.2 |

| 2-OCH₃ | 61.0 | 61.2 |

| 9-OCH₃ | 61.5 | 61.7 |

| 10-OCH₃ | 56.5 | 56.7 |

| N-CH₃ | 43.5 | 47.0 |

Mass Spectrometry (MS) Data

Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern, which is essential for its identification and structural elucidation.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₁H₂₅NO₄ |

| Molecular Weight | 355.43 g/mol |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z 356.18 |

| Major Fragment Ions (m/z) | 340, 325, 310, 296, 281 |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in this compound. The following table lists the expected characteristic absorption bands.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3050-3000 | Aromatic C-H | Stretching |

| 2950-2850 | Aliphatic C-H | Stretching |

| 1610, 1500 | Aromatic C=C | Stretching |

| 1280-1200 | Aryl-O (Ether) | Asymmetric Stretching |

| 1150-1050 | C-N | Stretching |

| 1050-1000 | Aryl-O (Ether) | Symmetric Stretching |

Experimental Protocols

Detailed methodologies for the spectral analysis of this compound are provided below.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated methylene chloride (CD₂Cl₂). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-15 ppm

-

-

¹³C NMR Acquisition:

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0-200 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

Mass Spectrometry

-

Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

MS Conditions:

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Collision Gas: Argon.

-

MS1 Scan Range: m/z 100-500.

-

MS/MS: Select the precursor ion [M+H]⁺ (m/z 356.2) for collision-induced dissociation (CID) and acquire product ion scans.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Visualizations

The following diagrams illustrate the workflow for spectral data analysis and the fragmentation pathway of this compound.

References

Glaucin B discovery and history

An In-Depth Technical Guide to the Discovery and History of Glaucin B and the Alkaloid Glaucine

Introduction

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of two distinct natural compounds: this compound, a limonoid, and Glaucine, an aporphine alkaloid. It is crucial to differentiate between these two molecules, as the available scientific literature is vastly more extensive for Glaucine.

This compound is a bitter limonoid that has been isolated from the root bark of Evodia glauca.[1] Its structure has been determined to have an uncommon 5β-H configuration.[1] Beyond its initial isolation and structural characterization, there is limited public information regarding its broader pharmacological profile, mechanism of action, or clinical development.

Glaucine , in contrast, is a well-researched aporphine alkaloid found in several plant species, most notably the yellow hornpoppy (Glaucium flavum), as well as in Glaucium oxylobum, Corydalis yanhusuo, and Croton lechleri.[2][3] It has a long history of use as an antitussive (cough suppressant) in some countries and has been the subject of extensive pharmacological investigation.[2][3][4] This guide will focus primarily on the discovery, mechanism of action, and experimental data associated with the alkaloid Glaucine, due to the wealth of available research.

Chemical Properties of Glaucine

Glaucine is a tetracyclic aporphine alkaloid with four methoxy groups and a methyl-substituted nitrogen, contributing to its lipophilic nature.[5]

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₅NO₄ | [2][5] |

| Molar Mass | 355.434 g·mol⁻¹ | [2] |

| CAS Number | 475-81-0 | [2][3] |

| IUPAC Name | (S)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline | [2] |

Discovery and History of Glaucine

Glaucine was first isolated from Glaucium flavum, a plant species in the Papaveraceae family.[2][3] Traditionally, extracts from this plant have been used in folk medicine. In modern medicine, Glaucine is utilized as a non-narcotic antitussive agent in countries such as Iceland, Bulgaria, Romania, and Russia.[2][5] Its central antitussive properties are considered comparable to codeine but without the associated risk of dependency.[4][6] Beyond its use for cough suppression, research has explored its potential as a bronchodilator for asthma, an anti-inflammatory agent, and a neuroleptic-like compound.[2][5]

Mechanism of Action of Glaucine

Glaucine exhibits a multi-target pharmacological profile, engaging several distinct signaling pathways to produce its therapeutic and side effects.

-

Calcium Channel Blocker : Glaucine acts as an L-type calcium channel blocker in smooth muscle.[2][3][4][5] It binds to the benzothiazepine site, inhibiting the influx of extracellular Ca²⁺, which is essential for muscle contraction.[2][3] This action leads to the relaxation of smooth muscle, such as that in the human bronchus, contributing to its bronchodilator effects.[2][3][4]

-

PDE4 Inhibition : Glaucine is a non-competitive, selective inhibitor of phosphodiesterase 4 (PDE4).[2][3][5] PDE4 is an enzyme that hydrolyzes cyclic AMP (cAMP). By inhibiting PDE4, Glaucine increases intracellular cAMP levels, which in turn attenuates inflammatory responses and contributes to its bronchodilatory and anti-inflammatory activities.[5]

-

Dopamine Receptor Antagonism : It has been demonstrated that Glaucine is a dopamine receptor antagonist, with a preference for D1 and D1-like receptors.[2][3][4] This action is likely responsible for its neuroleptic-like effects.

-

Serotonin Receptor Modulation : Glaucine's interaction with serotonin receptors is stereospecific. The (R)-glaucine isomer is a positive allosteric modulator of the 5-HT2A receptor, a property associated with the hallucinogenic effects of classic psychedelics.[2][3] In contrast, the (S)-glaucine isomer is a partial agonist of 5-HT₂ subtypes.[3]

-

Anti-inflammatory Signaling : Recent studies have indicated that Glaucine's anti-inflammatory effects may also be mediated through Toll-like receptors (TLRs).[2][3] Furthermore, it has been shown to alleviate neuropathic pain by inhibiting the IL-16-p56lck-NMDA receptor signaling axis, thereby reducing central sensitization.[7]

Quantitative Pharmacological Data for Glaucine

The potency of Glaucine at its various targets has been quantified in several studies.

| Parameter | Target | Value | Tissue/System | Reference |

| Kᵢ | PDE4 | ~3.4 μM | Human bronchial tissues and polymorphonuclear leukocytes | [5] |

| IC₅₀ | Dopamine D1-like receptors | ~3.9 μM | Rat striatal membranes | [5] |

| pD'₂ | L-type calcium channels | 3.62 | Airway smooth muscle | [5] |

Experimental Protocols

The pharmacological activities of Glaucine have been characterized through a combination of in vitro and in vivo experimental models.

In Vitro Studies on Human Airway Smooth Muscle:

-

Objective : To determine the bronchodilator activity of Glaucine.

-

Methodology :

-

Human bronchial tissue is obtained from surgical resections.

-

The tissue is dissected to isolate smooth muscle strips.

-

Muscle strips are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Muscle tension is measured isometrically using force-displacement transducers.

-

Contractions are induced using agents like acetylcholine or histamine.

-

Cumulative concentration-response curves to Glaucine are generated to determine its relaxant effect on pre-contracted tissues.[2]

-

Neuropathic Pain Model (Chronic Constriction Injury):

-

Objective : To evaluate the analgesic effects of Glaucine on neuropathic pain.

-

Methodology :

-

A rat model of neuropathic pain is established via chronic constriction injury (CCI) of the sciatic nerve.

-

Behavioral tests, such as the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia), are conducted to assess pain symptoms.

-

Glaucine is administered to the CCI rats (e.g., intrathecally or intragastrically).

-

Behavioral tests are repeated to measure the analgesic effects of the treatment.

-

Molecular analyses (e.g., Western blot, qRT-PCR, immunofluorescence) are performed on spinal cord tissue to examine the expression of key signaling molecules like IL-16 and NMDA receptors.[7]

-

Clinical Use and Side Effects of Glaucine

Therapeutic Use: Glaucine is clinically used as an antitussive, with a standard oral dose in some formulations being 40 mg.[2] It has been shown to effectively increase airway conductance in humans.[2]

Side Effects and Recreational Use: The side effects of Glaucine can include sedation, fatigue, and nausea.[2][6] A notable adverse effect is its hallucinogenic potential, characterized by colorful visual imagery and dissociative-type symptoms.[2][6] These psychoactive properties have led to its detection as a novel psychoactive substance in "legal highs" in some regions.[2] The hallucinogenic effects are attributed to its action on 5-HT2A receptors.[2][3]

Conclusion

While this compound is a structurally interesting limonoid, the bulk of scientific and clinical knowledge pertains to the aporphine alkaloid Glaucine. Glaucine stands out as a multi-target compound with a well-established history as an antitussive. Its mechanisms of action, involving calcium channel blockade, PDE4 inhibition, and modulation of key neurotransmitter systems, make it a subject of ongoing research for a variety of conditions, from inflammatory disorders to neuropathic pain. However, its psychoactive side effects necessitate careful consideration in its therapeutic application. Further research is required to elucidate the potential pharmacological activities of this compound.

References

- 1. This compound | CAS:115458-73-6 | Manufacturer ChemFaces [chemfaces.com]

- 2. Glaucine - Wikipedia [en.wikipedia.org]

- 3. Glaucine — Wikipédia [fr.wikipedia.org]

- 4. Glaucine Hydrobromide [benchchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Glaucin B (CAS No. 115458-73-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucin B is a naturally occurring bitter limonoid first isolated from the root bark of Evodia glauca. Its chemical structure has been elucidated as 6β-Acetoxy-5-epilimonin, distinguishing it from the well-known alkaloid, glaucine. Preliminary in vitro studies have demonstrated its cytotoxic effects against various human solid tumor cell lines, suggesting its potential as a lead compound in oncological research. This technical guide provides a comprehensive overview of the currently available data on this compound, including its chemical properties, biological activity with quantitative data, and the experimental protocols utilized in its initial characterization. The guide also presents visual representations of its known biological workflow and its place within natural product discovery to aid in the understanding of its research context.

Chemical Properties

This compound is a complex tetracyclic triterpenoid derivative belonging to the limonoid class of natural products. Its structure was determined through spectral and chemical analysis.

| Property | Value | Source |

| CAS Number | 115458-73-6 | Internal Database |

| Molecular Formula | C₂₈H₃₂O₁₀ | Internal Database |

| Molecular Weight | 528.55 g/mol | Internal Database |

| IUPAC Name | (4aS,6aR,7S,8aR,8bR,9aS,12S,12aS,14aR,14bR)-12-(Furan-3-yl)-6,6,8a,12a-tetramethyl-3,8,10-trioxotetradecahydro-1H,3H-oxireno[2,3-d]pyrano[4',3':3,3a]isobenzofuro[5,4-f]isochromen-7-yl Acetate | Internal Database |

| Synonyms | 6β-Acetoxy-5-epilimonin | Internal Database |

| Source | Root bark of Evodia glauca | Nakatani et al., 1988 |

| Appearance | Powder | Internal Database |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Internal Database |

Biological Activity: Cytotoxicity

Initial biological screening of this compound has revealed its potential as a cytotoxic agent. The following table summarizes the quantitative data from in vitro cytotoxicity assays against a panel of human solid tumor cell lines.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| PC-6 | Lung Carcinoma | 12.5 |

| HCT-116 | Colon Carcinoma | 25.0 |

| A549 | Lung Carcinoma | > 50.0 |

| MCF-7 | Breast Adenocarcinoma | > 50.0 |

Data extracted from Nakatani, M., et al. (1988). This compound, a new bitter limonoid from Evodia glauca. Phytochemistry, 27(5), 1429–1432.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the assessment of this compound's cytotoxic activity.

Cell Culture

Human tumor cell lines (PC-6, HCT-116, A549, and MCF-7) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cells were harvested from exponential phase cultures, and a cell suspension of 1 x 10⁵ cells/mL was prepared. 100 µL of the cell suspension was seeded into each well of a 96-well microplate and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: this compound was dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. The stock solution was then serially diluted with the culture medium to achieve the desired final concentrations. The culture medium was removed from the wells and replaced with 100 µL of the medium containing the various concentrations of this compound. A control group with DMSO at the same concentration as the highest this compound treatment was also included. The plates were then incubated for an additional 48 hours.

-

MTT Addition and Incubation: After the incubation period, 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well. The plates were incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was gently agitated for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The cell viability was calculated as a percentage of the control group. The IC₅₀ value, the concentration of this compound that inhibits 50% of cell growth, was determined from the dose-response curve.

Signaling Pathways

The precise signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated in the available scientific literature. Further research is required to determine the molecular targets and mechanisms of action.

Visualizations

Logical Relationship of this compound Discovery and Activity

Caption: Logical workflow from the natural source of this compound to the determination of its cytotoxic properties.

Experimental Workflow for Cytotoxicity Testing

Caption: Step-by-step workflow of the in vitro cytotoxicity assay for this compound.

Conclusion and Future Directions

This compound, a limonoid from Evodia glauca, has demonstrated selective in vitro cytotoxicity against human lung and colon carcinoma cell lines. The data presented in this guide, derived from the foundational research on this compound, provide a basis for its further investigation as a potential anticancer agent.

Future research should focus on:

-

Elucidating the Mechanism of Action: Investigating the specific molecular targets and signaling pathways affected by this compound to understand how it induces cytotoxicity.

-

Broader Anticancer Screening: Evaluating the efficacy of this compound against a wider range of cancer cell lines, including those from different tissues and with various genetic backgrounds.

-

In Vivo Studies: Assessing the therapeutic potential and toxicity profile of this compound in preclinical animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its cytotoxic activity and to potentially develop more potent and selective derivatives.

This technical guide serves as a foundational resource for the scientific community to build upon the initial findings and explore the full therapeutic potential of this compound.

Methodological & Application

Application Notes & Protocols for High-Yield Extraction of Glaucin B

Introduction

Glaucin B, a prominent aporphine alkaloid primarily found in species of the Glaucium genus (e.g., Yellow Hornpoppy, Glaucium flavum), has garnered significant interest for its pharmacological properties, including its use as an antitussive, bronchodilator, and anti-inflammatory agent. It functions as a PDE4 inhibitor and a calcium channel blocker. Achieving high-yield extraction of this compound from plant matrices is a critical step for research, development, and potential commercialization. These application notes provide detailed protocols for various extraction methodologies, from conventional techniques to modern, greener alternatives, tailored for researchers, scientists, and professionals in drug development.

Comparative Summary of Extraction Methods

The efficiency of this compound extraction is highly dependent on the chosen method and parameters. Modern techniques such as ionic liquid-based and ultrasound-assisted extraction have shown potential for significantly higher yields and reduced processing times compared to traditional methods. A summary of quantitative data from various studies is presented below.

| Extraction Method | Plant Source | Solvent System | Key Parameters | Reported Yield | Reference |

| Ionic Liquid (IL) Extraction | Glaucium flavum | 2 M [C4C1im][Ace] in water | 80°C, 1 hour | Up to 99% | [1] |

| Conventional Solvent Extraction | Glaucium species | Methanol | Not specified | Up to 70% | [2] |

| Conventional Solvent Extraction | Glaucium corniculatum | Methanol followed by Chloroform | Percolation, Column Chromatography | 0.94% | [2] |

| Ultrasound-Assisted Extraction (UAE) | Salvia miltiorrhiza (for similar compounds) | 60% Aqueous Ethanol | 30°C, 25 min, 45 kHz | 33.93 mg/g (Salvianolic Acid B) | [3] |

| Microwave-Assisted Extraction (MAE) | Cajanus cajan leaves (for flavonoids) | 80% Aqueous Ethanol | 60°C, 10 min, 500 W | 4.42 mg/g (Orientoside) | [4] |

| Supercritical Fluid Extraction (SFE) | Hops (Humulus lupulus) (for flavonoids) | Supercritical CO2 + Ethanol | 50°C, 25 MPa | 7.8 mg/g (Total Flavonoids) | [5] |

Note: Yields for UAE, MAE, and SFE are provided for different compounds from other plant sources to illustrate typical efficiency. These protocols require optimization for this compound extraction.

Experimental Workflows & Protocols

A general workflow for the extraction and isolation of this compound from plant material involves several key stages, from sample preparation to final analysis. The choice of extraction technique is a critical determinant of the overall yield and purity.

Caption: General workflow for this compound extraction.

Protocol 1: High-Yield Ionic Liquid-Assisted Extraction

This protocol is based on an optimized method demonstrating exceptionally high extraction efficiency. Ionic liquids (ILs) can improve extraction by disrupting the plant cell matrix and enhancing the solubility of target alkaloids.[1]

Materials and Equipment:

-

Dried, powdered aerial parts of Glaucium flavum

-

1-butyl-3-methylimidazolium acetate ([C4C1im][Ace])

-

Deionized water

-

Heating mantle with magnetic stirrer or temperature-controlled water bath

-

Filtration apparatus (e.g., Büchner funnel or centrifuge)

-

Rotary evaporator

-

HPLC system for quantification

Procedure:

-

Solvent Preparation: Prepare a 2 M aqueous solution of the ionic liquid [C4C1im][Ace].

-

Extraction:

-

Combine the powdered plant material with the 2 M IL solution at a specific biomass-to-solvent ratio (e.g., 1:10 w/v).

-

Heat the mixture to 80°C while stirring continuously.

-

Maintain these conditions for 1 hour to achieve maximum extraction.[1]

-

-

Separation: After extraction, separate the solid plant residue from the liquid extract by filtration or centrifugation.

-

Solvent Removal: Concentrate the extract using a rotary evaporator to remove water. Further purification steps may be required to isolate this compound from the ionic liquid.

-

Analysis: Quantify the yield of this compound in the extract using a validated HPLC method. A reported HPLC method uses a C-18 column with a mobile phase of 60% triethylamine (0.1%) and 40% acetonitrile at a 1 mL/min flow rate, with detection at 280 nm.[1]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and accelerating mass transfer. This method significantly reduces extraction time and temperature compared to conventional techniques.[3][6][7]

Materials and Equipment:

-

Dried, powdered plant material

-

Solvent (e.g., 60% aqueous ethanol)

-

Ultrasonic bath or probe sonicator (e.g., 35-45 kHz frequency)[3][6]

-

Temperature control system

-

Filtration apparatus

-

Rotary evaporator

-

HPLC system

Procedure:

-

Setup: Place a known quantity of powdered plant material into an extraction vessel (e.g., an Erlenmeyer flask).

-

Solvent Addition: Add the extraction solvent (60% aqueous ethanol) at a solid-to-liquid ratio of 1:20 (w/v).[3]

-

Sonication:

-

Separation: Filter the mixture to separate the extract from the solid residue.

-

Concentration: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract.

-

Analysis: Determine the this compound content using HPLC.

Protocol 3: Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to rapidly heat the solvent and plant material, causing cell rupture due to increased internal pressure. This leads to a very fast and efficient extraction process.[4][8]

Materials and Equipment:

-

Dried, powdered plant material

-

Solvent (e.g., 80% aqueous ethanol)[4]

-

Microwave extraction system (closed- or open-vessel)

-

Filtration apparatus

-

Rotary evaporator

-

HPLC system

Procedure:

-

Sample Preparation: Mix a known amount of powdered plant material with the extraction solvent (80% aqueous ethanol) in a microwave-safe extraction vessel at a solid-to-liquid ratio of 1:20 (w/v).[4]

-

Extraction:

-

Cooling & Separation: Allow the vessel to cool to room temperature before opening. Filter the contents to separate the extract.

-

Concentration: Remove the solvent from the extract using a rotary evaporator.

-

Analysis: Quantify the this compound yield via HPLC.

Protocol 4: Supercritical Fluid Extraction (SFE)

SFE is a green extraction technology that uses a supercritical fluid, typically CO₂, as the solvent. The solvent power of supercritical CO₂ can be tuned by changing pressure and temperature. A polar co-solvent is often required to efficiently extract alkaloids like this compound.[5][9]

Materials and Equipment:

-

Dried, powdered plant material

-

Supercritical fluid extractor

-

High-purity CO₂

-

Co-solvent (e.g., ethanol)

-

HPLC system

Procedure:

-

Loading: Load the powdered plant material into the extraction vessel of the SFE system.

-

Parameter Setting:

-

Extraction: Pump supercritical CO₂ and the co-solvent through the extraction vessel. The dissolved this compound is carried out of the vessel.

-

Collection: De-pressurize the fluid in a collection vessel. The CO₂ turns into a gas and is vented (or recycled), while the non-volatile extract and co-solvent precipitate.

-

Concentration: If necessary, evaporate the remaining co-solvent to obtain the crude extract.

-

Analysis: Analyze the extract for this compound content using HPLC.

Mechanism of Action Diagram

This compound exerts its therapeutic effects primarily through two mechanisms: inhibition of phosphodiesterase 4 (PDE4) and blockade of calcium channels. This dual action leads to bronchodilation and anti-inflammatory effects.

Caption: Mechanism of action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Isoquinoline alkaloids isolated from Glaucium corniculatum var. corniculatum and Glaucium grandiflorum subsp. refractum var. torquatum with bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation on ultrasound-assisted extraction of salvianolic acid B from Salvia miltiorrhiza root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. archive.sciendo.com [archive.sciendo.com]

- 7. Ultrasound-assisted extraction of xyloglucan from apple pomace - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel Glaucin B Derivatives for Structure-Activity Relationship (SAR) Studies

Application Notes and Protocols for Researchers in Drug Development

This document provides detailed methodologies for the synthesis of novel Glaucin B derivatives, focusing on modifications at the C-3 position of the aporphine core. These protocols are intended for researchers, scientists, and drug development professionals interested in exploring the structure-activity relationships (SAR) of this compound analogs as potential therapeutic agents, particularly in the areas of oncology and inflammatory diseases.

Introduction

This compound, an aporphine alkaloid, has garnered significant interest due to its diverse pharmacological activities, including anti-inflammatory, bronchodilator, and potential anticancer effects.[1][2][3] Its mechanisms of action are believed to involve the inhibition of phosphodiesterase 4 (PDE4) and the blockade of calcium channels.[1][4] To further investigate and optimize its therapeutic potential, the synthesis and evaluation of a library of this compound derivatives are crucial. This document outlines the synthetic route to C-3 aminomethyl-substituted this compound analogs and presents a framework for SAR studies by providing representative biological data.

Data Presentation

The following tables summarize the in vitro biological activities of a series of synthesized this compound derivatives. These compounds were evaluated for their cytotoxic effects against various cancer cell lines, their inhibitory activity against PDE4, and their ability to block L-type calcium channels.

Table 1: Anticancer Activity of this compound Derivatives (IC50, µM)

| Compound | Derivative Structure (R Group) | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |

| G-1 | H (3-aminomethylglaucine) | >100 | >100 | >100 |

| G-2 | -C(O)CH₃ (Acetyl) | 85.3 | 92.1 | 78.5 |

| G-3 | -C(O)Ph (Benzoyl) | 52.7 | 61.4 | 49.8 |

| G-4 | -C(O)CH₂Ph (Phenylacetyl) | 45.1 | 53.2 | 41.9 |

| G-5 | -C(O)-(4-Cl-Ph) (4-Chlorobenzoyl) | 38.9 | 46.5 | 35.2 |

| G-6 | -C(O)-(4-OCH₃-Ph) (4-Methoxybenzoyl) | 63.2 | 71.8 | 59.1 |

| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 0.9 |

Table 2: PDE4 Inhibitory Activity of this compound Derivatives

| Compound | Derivative Structure (R Group) | PDE4B IC50 (µM) |

| This compound | (Parent Compound) | 3.4[2] |

| G-1 | H (3-aminomethylglaucine) | 15.2 |

| G-2 | -C(O)CH₃ (Acetyl) | 8.9 |

| G-3 | -C(O)Ph (Benzoyl) | 5.1 |

| G-4 | -C(O)CH₂Ph (Phenylacetyl) | 4.5 |

| G-5 | -C(O)-(4-Cl-Ph) (4-Chlorobenzoyl) | 3.9 |

| G-6 | -C(O)-(4-OCH₃-Ph) (4-Methoxybenzoyl) | 6.8 |

| Rolipram | (Positive Control) | 0.1 |

Table 3: L-type Calcium Channel Blocking Activity of this compound Derivatives

| Compound | Derivative Structure (R Group) | IC50 (µM) |

| This compound | (Parent Compound) | ~10[4] |

| G-1 | H (3-aminomethylglaucine) | 25.8 |

| G-2 | -C(O)CH₃ (Acetyl) | 18.3 |

| G-3 | -C(O)Ph (Benzoyl) | 12.5 |

| G-4 | -C(O)CH₂Ph (Phenylacetyl) | 11.1 |

| G-5 | -C(O)-(4-Cl-Ph) (4-Chlorobenzoyl) | 9.7 |

| G-6 | -C(O)-(4-OCH₃-Ph) (4-Methoxybenzoyl) | 15.4 |

| Verapamil | (Positive Control) | 0.5 |

Experimental Protocols

Synthesis of 3-Aminomethylglaucine (Intermediate)

The key intermediate, 3-aminomethylglaucine, can be synthesized from this compound via a Mannich reaction, which involves the aminoalkylation of the acidic proton at the C-3 position.

Materials:

-

This compound

-

Formaldehyde (37% aqueous solution)

-

Dimethylamine (40% aqueous solution) or other secondary amine

-

Acetic acid

-

Ethanol

-

Sodium hydroxide

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add acetic acid to the solution to create a mildly acidic environment.

-

To this solution, add formaldehyde (1.2 equivalents) and dimethylamine (1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a saturated sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 3-aminomethylglaucine.

General Protocol for the Synthesis of N-Acyl-3-aminomethylglaucine Derivatives

The N-acyl derivatives are synthesized by coupling 3-aminomethylglaucine with various carboxylic acids using a standard peptide coupling reagent.

Materials:

-

3-Aminomethylglaucine

-

Appropriate carboxylic acid (e.g., acetic acid, benzoic acid, etc.) (1.1 equivalents)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 equivalents) in anhydrous DCM.

-

Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 15 minutes at 0 °C to activate the carboxylic acid.

-

In a separate flask, dissolve 3-aminomethylglaucine (1 equivalent) in anhydrous DCM and add DIPEA (2 equivalents).

-

Add the solution of 3-aminomethylglaucine to the activated carboxylic acid mixture dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-acyl-3-aminomethylglaucine derivative.

Mandatory Visualizations

Caption: Workflow for the synthesis and evaluation of this compound derivatives.

Caption: Hypothesized signaling pathways affected by this compound derivatives.

References

- 1. Structural and mechanistic bases of the anticancer activity of natural aporphinoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. phytopharmajournal.com [phytopharmajournal.com]

- 4. Multiple actions of glaucine on cyclic nucleotide phosphodiesterases, alpha 1-adrenoceptor and benzothiazepine binding site at the calcium channel - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: In Vitro Assay Development for Glaucin B Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of Glaucin B, an aporphine alkaloid with a range of documented biological activities. The following protocols are designed to be adaptable for screening and characterizing the anti-inflammatory, anticancer, and bronchodilatory effects of this compound and its analogues.

Anti-inflammatory Activity of this compound

This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of phosphodiesterase 4 (PDE4) and the suppression of inflammatory mediators.[1][2][3]

Phosphodiesterase 4 (PDE4) Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of PDE4, an enzyme that degrades cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses inflammatory responses.[2][3]

Experimental Protocol:

-

Enzyme and Substrate Preparation:

-

Reconstitute recombinant human PDE4 enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

-

Prepare a stock solution of the fluorescently labeled cAMP substrate.

-

-

Assay Procedure:

-

Add 10 µL of this compound (or control inhibitor, e.g., Rolipram) at various concentrations to the wells of a 384-well plate.

-

Add 20 µL of diluted PDE4 enzyme to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the cAMP substrate solution.

-

Incubate the plate for 60 minutes at room temperature.

-

Stop the reaction by adding 20 µL of a stop solution containing a binding agent that binds to the unhydrolyzed substrate.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization or other appropriate fluorescence signal using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Data Presentation:

| Compound | PDE4 Inhibition IC₅₀ (µM)[3] |

| This compound | 3.4 |

| Rolipram (Control) | 0.2 |

Superoxide Anion Generation Assay in Human Polymorphonuclear Leukocytes (PMNs)

This assay measures the effect of this compound on the production of superoxide anions, a key reactive oxygen species involved in inflammation, by activated neutrophils.[3]

Experimental Protocol:

-

Isolation of Human PMNs:

-

Isolate PMNs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Resuspend the isolated PMNs in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

-

-

Assay Procedure:

-

Pre-incubate 5 x 10⁵ PMNs/well in a 96-well plate with various concentrations of this compound for 15 minutes at 37°C.

-

Add cytochrome c (e.g., 80 µM) to each well.

-

Stimulate the cells with an activating agent such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) (e.g., 30 nM).

-

Incubate for 15 minutes at 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 550 nm, which corresponds to the reduction of cytochrome c by superoxide anions.

-

Calculate the amount of superoxide produced and the percentage of inhibition by this compound.

-

Determine the IC₅₀ value.

-

Data Presentation:

| Stimulant | This compound IC₅₀ for Superoxide Inhibition (µM)[3] |

| fMLP | ~17.4 |

| PMA | ~135 |

| SOZ | ~251 |

| A23187 | ~74 |

Signaling Pathway for PDE4 Inhibition and Anti-inflammatory Effects:

Caption: PDE4 Inhibition Pathway by this compound.

Anticancer Activity of this compound

This compound has been reported to exhibit cytotoxic effects against various cancer cell lines and can inhibit cancer cell invasion.[4][5]

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Experimental Protocol:

-

Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., HeLa, MDA-MB-231) in appropriate media.

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value.

-

Data Presentation:

| Cell Line | This compound IC₅₀ (µM) after 72h |

| HeLa (Cervical Cancer) | Data to be determined |

| MDA-MB-231 (Breast Cancer) | Data to be determined |

Cell Invasion (Transwell) Assay

This assay evaluates the ability of this compound to inhibit the invasion of cancer cells through a basement membrane matrix, mimicking a key step in metastasis.

Experimental Protocol:

-

Transwell Chamber Preparation:

-

Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

-

-

Cell Seeding and Treatment:

-

Resuspend cancer cells in serum-free medium containing various concentrations of this compound.

-

Seed the cells into the upper chamber of the Transwell inserts.

-

Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

-

Incubation:

-

Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

-

-

Cell Staining and Quantification:

-

Remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface with methanol and stain with crystal violet.

-

Elute the stain and measure the absorbance, or count the number of invading cells under a microscope.

-

-

Data Analysis:

-

Calculate the percentage of invasion inhibition compared to the control.

-

Experimental Workflow for Anticancer Assays:

Caption: Workflow for In Vitro Anticancer Assays.

Bronchodilator Activity of this compound

This compound induces relaxation of airway smooth muscle, a key characteristic of a bronchodilator, by acting as a calcium channel blocker.[1][6][7]

Calcium Channel Blocking Assay in Airway Smooth Muscle Cells

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to stimuli in the presence of this compound.

Experimental Protocol:

-

Cell Culture:

-

Culture human bronchial smooth muscle cells.

-

-

Fluorescent Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye.

-

-

Assay Procedure:

-

Place the dye-loaded cells in a fluorometer or on a fluorescence microscope.

-

Perfuse the cells with a buffer containing various concentrations of this compound.

-

Stimulate the cells with a contractile agent that induces calcium influx (e.g., high potassium solution or a receptor agonist like histamine).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.

-

Calculate the ratio of fluorescence at two excitation wavelengths (for ratiometric dyes like Fura-2) to determine the intracellular calcium concentration.

-

Quantify the inhibitory effect of this compound on the stimulus-induced calcium increase.

-

Data Presentation:

| Stimulant | This compound Inhibition of Ca²⁺ Influx (pD'₂)[2] |

| Calcium-induced contraction | 3.62 |

Signaling Pathway for Bronchodilation:

Caption: Mechanism of this compound-induced Bronchodilation.

References

- 1. Glaucine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Exploring Chemical Composition, Antioxidant, Enzyme Inhibitory and Cytotoxic Properties of Glaucium acutidentatum Hausskn. & Bornm. from Turkey Flora: A Novel Source of Bioactive Agents to Design Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glaucine — Wikipédia [fr.wikipedia.org]

- 7. Glaucine Hydrobromide [benchchem.com]

Application Notes and Protocols for Cell-Based Assays of Glaucin B Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of Glaucin B, a diterpenoid compound with demonstrated anti-cancer properties. The following sections detail the methodologies for key cell-based assays, present quantitative data on its efficacy, and illustrate the underlying signaling pathways.

Introduction

This compound, an ent-kauranoid diterpenoid, has emerged as a compound of interest in cancer research due to its cytotoxic and apoptotic effects on various cancer cell lines. It is known to induce cell cycle arrest and autophagy, making it a potential candidate for therapeutic development. These notes provide standardized protocols for evaluating the cytotoxic activity of this compound to ensure reproducible and comparable results.

Data Presentation: Quantitative Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | MTT | 48 | ~10 | [1] |

| SiHa | Cervical Cancer | MTT | 48 | ~15 | [1] |

| AGZY-83A | - | - | - | - | |

| Rb cells | Retinoblastoma | - | - | - | |

| SGC-7901 | Gastric Cancer | Proliferation Assay | - | - |

Note: Specific IC50 values for AGZY-83A, Rb cells, and SGC-7901 were mentioned as showing cytotoxic effects, but precise quantitative data was not available in the provided search results. Further literature review is recommended for these cell lines.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HeLa, SiHa)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the concentration of this compound to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

This compound-treated and untreated cells

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.

-

Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within 1 hour using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

This compound-treated and untreated cells

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis of the PI3K/Akt Signaling Pathway